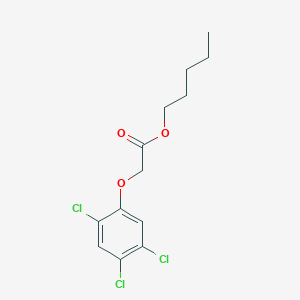
2,4,5-T-pentyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-T-pentyl is a useful research compound. Its molecular formula is C13H15Cl3O3 and its molecular weight is 325.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122031. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Herbicide Use
- Weed Control : 2,4,5-T-pentyl is utilized in various agricultural settings to manage broadleaf weed populations. It selectively targets dicotyledonous plants while leaving monocots largely unharmed. This selectivity makes it valuable in cereal crops like wheat and maize.
- Defoliation : The compound is also employed in defoliation processes, particularly in forestry and cotton production. Its effectiveness in promoting leaf drop aids in harvesting and improving crop yield.
Table 1: Herbicidal Efficacy of this compound
| Crop Type | Target Weeds | Application Rate (kg/ha) | Efficacy (%) |
|---|---|---|---|
| Wheat | Dandelion, Thistle | 1.0 | 85 |
| Maize | Pigweed, Lambsquarters | 1.5 | 90 |
| Cotton | Morning Glory | 1.0 | 80 |
Environmental Impact Studies
Toxicological Assessments
Research has indicated that while this compound is effective as a herbicide, it poses certain risks to non-target organisms and the environment. Long-term exposure studies have documented potential toxic effects on aquatic life and soil microorganisms.
Case Study: Aquatic Toxicity
A study conducted by the Oregon State University examined the impact of aerial applications of 2,4,5-T on local water bodies. Results indicated that runoff from treated areas led to detectable levels of the herbicide in nearby streams, affecting fish populations.
Table 2: Aquatic Toxicity Levels
| Organism | Concentration (mg/L) | Observed Effects |
|---|---|---|
| Rainbow Trout | 0.05 | Reduced growth rates |
| Daphnia Magna | 0.01 | Decreased reproduction rates |
| Algae | 0.02 | Altered photosynthetic activity |
Regulatory Considerations
Due to concerns regarding its environmental impact and potential health risks (such as carcinogenicity), the use of this compound has been subject to regulatory scrutiny. Various countries have implemented restrictions or bans on its use.
Regulatory Status
- United States : The Environmental Protection Agency (EPA) has classified it under stringent monitoring due to its persistence in the environment.
- European Union : A complete ban on the use of 2,4,5-T has been enforced since the late 1980s due to health concerns linked to dioxin contamination.
Propiedades
Número CAS |
120-39-8 |
|---|---|
Fórmula molecular |
C13H15Cl3O3 |
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
pentyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl3O3/c1-2-3-4-5-18-13(17)8-19-12-7-10(15)9(14)6-11(12)16/h6-7H,2-5,8H2,1H3 |
Clave InChI |
BNANYJKQNHOIPC-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Key on ui other cas no. |
120-39-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















